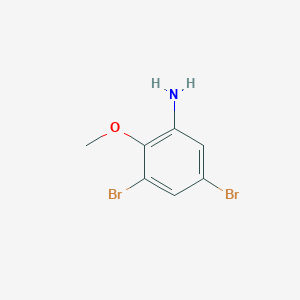
3,5-Dibromo-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-methoxyaniline: is an organic compound with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxyaniline typically involves the bromination of 2-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-methoxyaniline is reacted with bromine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties to the final products.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-methoxyaniline depends on its specific applicationFor instance, in medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
- 2,4-Dibromoaniline
- 2,6-Dibromoaniline
- 3,5-Dibromo-4-methoxyaniline
Comparison: Compared to other dibromoanilines, 3,5-Dibromo-2-methoxyaniline is unique due to the presence of the methoxy group at position 2. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the methoxy group can participate in electron-donating interactions, affecting the compound’s overall chemical behavior .
Propiedades
IUPAC Name |
3,5-dibromo-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAGSWDFJJJKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539375 |
Source


|
| Record name | 3,5-Dibromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79893-40-6 |
Source


|
| Record name | 3,5-Dibromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-propanediol](/img/structure/B134710.png)

![2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![diethyl 2-[(3-methoxyphenyl)methyl]propanedioate](/img/structure/B134722.png)
![diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate](/img/structure/B134724.png)






